tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate
Description
tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate is a bicyclic carbamate derivative characterized by a 3-oxabicyclo[3.3.1]nonane scaffold with a ketone (oxo) group at position 9 and a tert-butyl carbamate moiety at position 5. This compound is of significant interest in medicinal chemistry and organic synthesis due to its rigid bicyclic structure, which can serve as a conformational constraint in drug design.
Properties
IUPAC Name |
tert-butyl N-(9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-8-6-17-7-9(5-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMTXDMYDNVSSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2COCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate typically involves the reaction of a suitable precursor with tert-butyl carbamate under specific conditions. One common synthetic route includes the use of a bicyclic ketone intermediate, which undergoes a reaction with tert-butyl carbamate in the presence of a catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Chemical Reactions Analysis
Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of key biological processes .
Comparison with Similar Compounds
Amino vs. Oxo Substituents
- tert-Butyl N-(9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate (CAS: EN300-25702, C₁₃H₂₄N₂O₃, MW 256.34) replaces the oxo group with an amino (-NH₂) group at position 9 . Impact: The amino group enhances nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation) in API synthesis . In contrast, the oxo group in the target compound offers electrophilic reactivity, enabling reductions to alcohols or condensations with nucleophiles.
Aza-Oxa Bicyclic Systems
- tert-Butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate (CAS: 198211-13-1, C₁₂H₂₂N₂O₃, MW 242.31) substitutes one oxygen atom in the bicyclic framework with nitrogen (aza) . This contrasts with the purely oxygen-containing scaffold of the target compound, which may exhibit lower polarity.
Structural Analogues with Additional Substituents
Benzyl-Diaza Derivatives
- tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 227940-70-7, similarity score 0.88) incorporates two nitrogen atoms (3,7-diaza) and a benzyl group . Impact: The diaza structure increases hydrogen-bonding capacity, while the benzyl group enhances lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.
Hydroxycycloalkyl Carbamates
- tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) and related hydroxycyclopentyl derivatives () lack the bicyclic framework but feature hydroxyl groups.
- Impact : The hydroxyl group increases hydrophilicity, making these compounds preferable for aqueous-phase reactions or as polar intermediates in prodrug synthesis.
Physicochemical and Stability Comparisons
Biological Activity
tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N₁O₄ |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 1781343-19-8 |
| Melting Point | 154-155 °C |
| Purity | 95% |
Research indicates that this compound may interact with various biological targets, influencing cellular pathways and potentially exhibiting therapeutic effects. The compound's bicyclic structure allows it to engage with biological macromolecules, possibly affecting enzyme activity or receptor binding.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antitumor agent and its effects on neurotoxicity.
Antitumor Activity
In vitro studies have shown that derivatives of bicyclic compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported the synthesis of related compounds that demonstrated an IC₅₀ value ranging from 5.19 to 11.72 µM against multiple tumor cell lines, indicating promising antitumor potential .
Neurotoxicity Studies
Neurotoxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically involve measuring the capacity of the compound to inhibit acetylcholine receptors, with findings suggesting that similar compounds can competitively inhibit binding, which may lead to neurotoxic effects at certain concentrations .
Case Studies
Several case studies highlight the biological implications and therapeutic potentials of this compound:
-
Study on Antitumor Effects
- Researchers synthesized several derivatives based on the bicyclic structure and tested their effects on human breast cancer cell lines (MCF-7). The most active derivative exhibited an IC₅₀ value significantly lower than that of the lead compound glycyrrhetinic acid, demonstrating enhanced potency against tumor growth .
-
Neurotoxic Assessment
- A comparative analysis was performed using radiolabeled assays to determine the binding affinity of various neurotoxins, including those structurally related to this compound. The results indicated a concentration-dependent inhibition of receptor binding, emphasizing the need for careful evaluation in therapeutic contexts where neurotoxicity could be a concern .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the bicyclic core structure followed by carbamate introduction. Key steps include:
- Ring closure : Use of catalytic acid or base to form the 3-oxabicyclo[3.3.1]nonane scaffold.
- Carbamate protection : Reaction with tert-butoxycarbonyl (Boc) anhydride under inert conditions (e.g., dry THF, 0–25°C) to install the Boc group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Optimization : Adjusting solvent polarity, temperature, and catalyst loading (e.g., DMAP for acylation) can improve yields. Monitor via TLC or LC-MS .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C): Verify bicyclic framework (e.g., δ 1.4 ppm for tert-butyl protons) and carbamate carbonyl (δ 155–160 ppm in ¹³C) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 242.31 (C₁₂H₂₂N₂O₃) .
- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>97%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., SH-SY5Y for neurological studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural analogs : Compare activity with derivatives (e.g., tert-butyl spirocyclic carbamates) to identify critical functional groups. For example, replacing the 9-oxo group with a trifluoromethyl substituent alters target affinity .
- Data validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity .
Q. What strategies are effective in optimizing the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies (pH 1–9, 37°C) to identify labile sites (e.g., Boc group hydrolysis in acidic conditions). Stabilize via formulation in enteric coatings .
- Light/oxygen sensitivity : Store in amber vials under nitrogen and add antioxidants (e.g., BHT) for long-term storage .
Q. How does the compound’s bicyclic architecture influence its interaction with biological targets?
- Methodological Answer :
- Conformational analysis : Molecular dynamics simulations reveal the rigid 3-oxabicyclo[3.3.1]nonane core enforces a specific orientation of the carbamate group, enhancing binding to enzymes like cholinesterases .
- SAR studies : Modifying the 7-yl position (e.g., introducing methyl or hydroxyl groups) alters steric hindrance and hydrogen-bonding capacity, impacting potency .
Comparative Analysis
Q. How does this compound compare to structurally related carbamates in terms of synthetic accessibility and bioactivity?
- Methodological Answer :
| Compound | Structural Features | Bioactivity (IC₅₀) | Synthetic Complexity |
|---|---|---|---|
| Target compound | 3-Oxabicyclo, 9-oxo, Boc | 12 µM (AChE inhibition) | Moderate (3 steps) |
| tert-Butyl spirocyclic analog | 6-Oxaspiro, Boc | 8 µM | High (5 steps) |
| Trifluoromethyl derivative | 9-CF₃, bicyclo | 25 µM | High (4 steps) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
